Tenofovir hydrate

Description

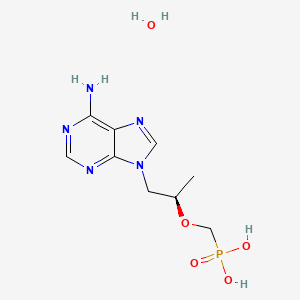

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINIEAOMWQJGBW-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206184-49-8 | |

| Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206184-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206184498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 206184-49-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YXE507IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Tenofovir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir, a cornerstone in the management of HIV and Hepatitis B infections, represents a landmark achievement in antiviral drug development. An acyclic nucleoside phosphonate, its discovery and subsequent optimization have saved millions of lives. This technical guide provides an in-depth exploration of the history, synthesis, mechanism of action, and key pharmacokinetic parameters of tenofovir and its major prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Detailed experimental protocols for its synthesis are provided, alongside quantitative data and visual diagrams to elucidate complex pathways and workflows.

Discovery and Development

Tenofovir, chemically known as (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), was first synthesized by the pioneering Czech scientist Antonín Holý at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague.[1][2][3] The initial patent application was filed in 1984, remarkably, a year before the anti-HIV activity of the compound was discovered in cell cultures in 1985 through a collaboration with Erik De Clercq of the Rega Institute in Belgium.[1][2][3]

The parent compound, tenofovir itself, exhibited poor oral bioavailability due to the presence of a negatively charged phosphonate group, which limits its ability to cross cell membranes.[4] This challenge led to the development of prodrugs designed to mask the phosphonate group, thereby enhancing absorption.

The first major breakthrough was the development of tenofovir disoproxil fumarate (TDF) by Gilead Sciences.[2] TDF is an ester prodrug that is more readily absorbed and is converted in the body to tenofovir.[2] It received FDA approval in 2001 for the treatment of HIV (Viread) and later in 2008 for chronic hepatitis B.[2]

Subsequently, a second-generation prodrug, tenofovir alafenamide (TAF) , was developed to further optimize the delivery of tenofovir to target cells.[2][5] TAF is more stable in plasma and is more efficiently converted to tenofovir within peripheral blood mononuclear cells (PBMCs) and hepatocytes.[6][7][8] This results in significantly lower plasma concentrations of tenofovir compared to TDF, leading to an improved renal and bone safety profile.[6][9][10][11] TAF received FDA approval in 2015 as part of combination therapies for HIV and in 2016 for hepatitis B (Vemlidy).[5]

Mechanism of Action

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI).[12][13] Its antiviral activity stems from its ability to disrupt the replication process of retroviruses like HIV and hepadnaviruses like HBV.

-

Prodrug Conversion : After oral administration, TDF is largely converted to tenofovir in the plasma by hydrolases.[8][14] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly by cathepsin A to release tenofovir.[7][8]

-

Intracellular Phosphorylation : Once inside the target cell (e.g., a lymphocyte or hepatocyte), tenofovir is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[9][13]

-

Inhibition of Viral Polymerase : Tenofovir diphosphate acts as a competitive inhibitor of the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[4][13] It competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP).

-

Chain Termination : After being incorporated into the growing viral DNA strand, tenofovir diphosphate causes chain termination because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond.[12][15] This premature termination halts viral DNA synthesis and prevents viral replication.[15]

Caption: Intracellular conversion of TDF and TAF to active tenofovir diphosphate.

Quantitative Data Summary

The development of TAF from TDF was driven by key differences in their pharmacokinetic profiles, leading to similar efficacy at a much lower dose with an improved safety profile.

Table 1: Pharmacokinetic Properties of TDF vs. TAF

| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference(s) |

| Oral Dose | 300 mg | 10 mg or 25 mg | [11] |

| Bioavailability | 25% (fasting), increases to ~40% with a high-fat meal | Increases ~65% with a high-fat meal | [9][12] |

| Plasma Tenofovir Exposure | High | 91% lower than TDF | [6][11] |

| Intracellular TFV-DP | Lower concentration | ~6.5-7 fold higher in PBMCs than TDF | [11][16] |

| Plasma Half-life (Prodrug) | ~1 hour (Tenofovir) | 0.51 hours (TAF) | [9][12] |

| Intracellular Half-life (TFV-DP) | Long (>60 hours) | Long (~95 hours) | [17][18] |

| Protein Binding | < 0.7% (Tenofovir) | ~80% (TAF) | [9] |

| Primary Elimination | Urine (glomerular filtration and active tubular secretion) | Feces (31.7%) and Urine (<1%) | [4][9] |

Table 2: Antiviral Activity (EC₅₀ Values)

| Virus | Drug | Cell Type | EC₅₀ | Reference(s) |

| HBV | Tenofovir | HepG2 2.2.15 cells | 1.1 µM | [18][19] |

| HBV | Tenofovir DF | HepG2 2.2.15 cells | 0.02 µM | [19] |

| HIV-1 | Tenofovir DF | CEM-SS cells | 5.5 µM | |

| HIV-1 | Tenofovir Alafenamide (TAF) | PBMCs | 5-7 nM | [20] |

| HIV-1 | Tenofovir | Inhibitory Constant (Ki) ~0.022 µM | [4] | |

| HBV | Tenofovir Diphosphate | (Polymerase Inhibition) | Ki = 0.18 µM | [18][21] |

Synthesis of Tenofovir and its Prodrugs

The chemical synthesis of tenofovir and its subsequent conversion to TDF and TAF involves multi-step processes. The core synthesis establishes the chiral center and attaches the phosphonate moiety to the adenine base.

Caption: General synthetic workflow for Tenofovir, TDF, and TAF.

Experimental Protocol: Synthesis of Tenofovir (PMPA)

This protocol is a representative synthesis adapted from published literature.[22][23][24]

Step 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA)

-

Charge a reaction vessel with adenine and (R)-propylene carbonate.

-

The reaction is typically performed under basic conditions to facilitate the N-alkylation of adenine.

-

Heat the mixture to drive the reaction to completion.

-

Upon completion, the product (HPA) is isolated and purified.

Step 2: Alkylation and Deprotection to form Tenofovir (PMPA)

-

In a dry, inert atmosphere (e.g., nitrogen), dissolve HPA in an anhydrous solvent like N,N-dimethylformamide (DMF).

-

Cool the solution (e.g., to 0-5°C).

-

Add a strong base, such as sodium tert-butoxide, to deprotonate the hydroxyl group of HPA.

-

Add a phosphonomethylation agent, such as tosylated diethyl (hydroxymethyl)phosphonate (DESMP), to the reaction mixture.

-

Allow the reaction to proceed until the alkylation is complete, forming the protected phosphonate ester.

-

The protecting groups (e.g., ethyl esters) are then cleaved using a reagent like bromotrimethylsilane (TMSBr), followed by hydrolysis.

-

The final product, tenofovir (PMPA), is then isolated and purified.

Experimental Protocol: Synthesis of Tenofovir Disoproxil Fumarate (TDF)

This protocol is adapted from patent literature.[25][26][27]

Step 1: Esterification of Tenofovir

-

Suspend tenofovir (PMPA) in a suitable solvent (e.g., N,N-dimethylacetamide).

-

Add a base, such as triethylamine, and a phase transfer catalyst like tetrabutylammonium bromide.

-

Slowly add chloromethyl isopropyl carbonate (CMIC) to the mixture.

-

Heat the reaction (e.g., to 50-60°C) and maintain for several hours until the esterification is complete, yielding crude tenofovir disoproxil (TD).

-

Isolate the crude product by pouring the reaction mixture into an ice/saline solution and filtering the precipitate.

Step 2: Salt Formation

-

Dissolve the crude tenofovir disoproxil in a suitable solvent, such as isopropanol.

-

Add fumaric acid to the solution to form the fumarate salt.

-

The high-purity tenofovir disoproxil fumarate (TDF) precipitates from the solution.

-

Isolate the final product by filtration, wash with a cold solvent, and dry under vacuum.

Experimental Protocol: Synthesis of Tenofovir Alafenamide (TAF)

This protocol is a representative synthesis adapted from patent literature describing a "one-pot" method.[28][29]

Step 1: Activation of Tenofovir

-

Heat tenofovir (PMPA) with a chlorinating agent (e.g., thionyl chloride) to form the PMPA-dichloride (PMPA-2Cl) intermediate.

-

Remove the excess chlorinating agent under vacuum.

Step 2: One-Pot Reaction to form TAF

-

Dissolve the PMPA-2Cl intermediate in an anhydrous organic solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool to a low temperature (e.g., -30 to -20°C).

-

Add an organic base, such as triethylamine.

-

Slowly add a solution of phenol in the same solvent. Allow this reaction to proceed for about an hour to form the phenyl ester intermediate.

-

Subsequently, add L-alanine isopropyl ester to the reaction mixture.

-

Allow the reaction to warm and proceed until the formation of tenofovir alafenamide (TAF) is complete.

-

The crude TAF is then purified, often through crystallization, to yield the final product. The fumarate salt can be formed in a subsequent step similar to that for TDF.[30][31]

Conclusion

The journey from the initial synthesis of tenofovir by Antonín Holý to the development of highly optimized prodrugs like TAF is a testament to the power of medicinal chemistry and pharmaceutical development. By understanding the fundamental mechanism of action and the pharmacokinetic challenges, scientists were able to engineer molecules with improved efficacy and safety, profoundly impacting the global treatment of HIV and HBV. The synthetic pathways, while complex, have been refined to allow for large-scale manufacturing, ensuring broad access to these life-saving medications. Continued research in this area focuses on developing even more targeted delivery systems and long-acting formulations to further improve patient outcomes and adherence.

References

- 1. Antonín Holý: A Czech scientist who Created Tenofovir - Health and Medicine in Postal Stamps [healthinstamps.com]

- 2. Tenofovir [uochb.cz]

- 3. Antonín Holý 85 – Story of tenofovir [uochb.cz]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tenofovir alafenamide - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. publications.aap.org [publications.aap.org]

- 10. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 16. ovid.com [ovid.com]

- 17. [Tenofovir: pharmacology and interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemrxiv.org [chemrxiv.org]

- 24. CN101870713A - Industrial production process for tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 25. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 26. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 27. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 28. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]

- 29. CN106632484A - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]

- 30. CN108440596B - Novel preparation process of tenofovir alafenamide hemifumarate - Google Patents [patents.google.com]

- 31. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Tenofovir Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of tenofovir hydrate, a critical active pharmaceutical ingredient (API) in antiviral therapy. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource of quantitative data, detailed experimental methodologies, and a visualization of its metabolic activation pathway.

Physicochemical Properties of this compound

Tenofovir, an acyclic nucleotide analog of adenosine monophosphate, is a potent reverse transcriptase inhibitor.[1][2] It is typically available as a white to off-white crystalline powder.[3] The physicochemical properties of this compound are summarized in the table below. For comparative purposes, properties of its widely used prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), are also included.

| Property | This compound | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |

| Molecular Formula | C₉H₁₆N₅O₅P | C₁₉H₃₀N₅O₁₀P · C₄H₄O₄ | C₂₁H₂₉N₆O₅P |

| Molecular Weight | 305.23 g/mol [4] | 635.5 g/mol | 476.47 g/mol |

| Melting Point | 276 - 280 °C[1] | 115 °C | Not specified |

| pKa | 1.35 (strongest acidic), 3.74 (strongest basic)[2] | 3.75[5] | Not specified |

| logP | -1.6[1] | 1.25[5] | Not specified |

Solubility Profile

The solubility of tenofovir is a critical factor influencing its bioavailability and formulation design. Tenofovir's solubility is influenced by the presence of polar functional groups, such as hydroxyl and phosphinic acid groups, which facilitate hydrogen bonding with polar solvents like water.[3] Its solubility is also pH-dependent.[3]

| Solvent/Medium | Solubility of this compound |

| Water | 10 mg/mL[4][6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2.5 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ≥ 6 mg/mL[7] |

| Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile | Very low solubility[8] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed, temperature-controlled container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PVDF) that does not absorb the drug.

-

Quantification: The concentration of tenofovir in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of tenofovir is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance.

Protocol:

-

Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).

-

Sample Preparation: A solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, and the ionic strength is maintained with a background electrolyte like 0.15 M potassium chloride. The solution is purged with nitrogen to remove dissolved carbon dioxide.

-

Titration: The solution is placed in a thermostated vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.

logP Determination (Shake-Flask and HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4) are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of tenofovir in each phase is determined by a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of tenofovir in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) for a precise measurement.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point of the substance. For highly pure compounds, this range is typically narrow.

Metabolic Activation of Tenofovir

Tenofovir is administered as a prodrug (TDF or TAF) to enhance its oral bioavailability.[1] Once absorbed, these prodrugs are metabolized intracellularly to the active form, tenofovir diphosphate.[1] This active metabolite then inhibits the viral reverse transcriptase, a crucial enzyme for viral replication.[1]

Conclusion

This technical guide provides a comprehensive summary of the key physicochemical properties and solubility of this compound, along with detailed experimental protocols for their determination. The data and methodologies presented are essential for scientists and researchers involved in the development, formulation, and analysis of tenofovir-based antiviral therapies. A clear understanding of these fundamental properties is crucial for optimizing drug delivery, ensuring product quality, and advancing the development of new and improved therapeutic agents.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. analiza.com [analiza.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hysz.nju.edu.cn [hysz.nju.edu.cn]

In Vitro Antiviral Activity of Tenofovir Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of tenofovir hydrate, a cornerstone nucleotide analog reverse transcriptase inhibitor. The document summarizes key quantitative data, details experimental protocols for assessing antiviral efficacy, and illustrates the underlying molecular mechanisms and experimental workflows.

Introduction

Tenofovir, an acyclic nucleotide analog of adenosine 5'-monophosphate, is a potent antiviral agent with well-established activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Its prodrug formulations, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), enhance oral bioavailability, allowing for effective intracellular delivery of the active compound.[1] This guide focuses on the in vitro properties of the active form, tenofovir, detailing its mechanism of action and antiviral spectrum.

Mechanism of Action

Upon cellular uptake, tenofovir undergoes phosphorylation by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[2][3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in the case of HIV) and DNA polymerase (for HBV and Herpes Simplex Virus), competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[1][5] Incorporation of TFV-DP into the nascent viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[5] The low affinity of tenofovir for cellular DNA polymerases contributes to its favorable safety profile.[4]

Figure 1: Mechanism of action of tenofovir.

Quantitative Antiviral Activity

The in vitro antiviral potency of tenofovir is commonly expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit viral replication by 50%. The cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is also determined to assess the selectivity of the antiviral effect.

Anti-HIV Activity

Tenofovir demonstrates potent activity against various subtypes of HIV-1.[6] The EC50 values can be influenced by the viral inoculum size.[7]

| Cell Line | Virus Strain/Isolate | Parameter | Value | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1BaL, Subtypes A and C | Log Reduction | 2.7 - 4.7 | [6] |

| Lymphoblastoid cell lines, primary monocyte/macrophage cells, PBMCs | Laboratory and clinical isolates of HIV-1 | EC50 | 0.04 µM to 8.5 µM | [8] |

| - | HIV-1 (Inoculum size 1) | EC50 | 29 fmol/106 cells | [7] |

| - | HIV-1 (Inoculum size 5) | EC50 | 40 fmol/106 cells | [7] |

| - | HIV-1 (Inoculum size 20) | EC50 | 77 fmol/106 cells | [7] |

| - | HIV-1 (Inoculum size 100) | EC50 | 411 fmol/106 cells | [7] |

| - | HIV-1 (Inoculum size 1) | EC90 | 267 fmol/106 cells | [7] |

| - | HIV-1 (Inoculum size 5) | EC90 | 348 fmol/106 cells | [7] |

| - | HIV-1 (Inoculum size 20) | EC90 | 640 fmol/106 cells | [7] |

| - | HIV-1 (Inoculum size 100) | EC90 | 2866 fmol/106 cells | [7] |

| - | Wild-type Reverse Transcriptase | IC50 | 9 µM | [9] |

| - | M184V Mutant Reverse Transcriptase | IC50 | 6 µM | [9] |

| - | K65R Mutant Reverse Transcriptase | IC50 | 50 µM | [9] |

Anti-HBV Activity

Tenofovir is highly effective against both wild-type and lamivudine-resistant strains of HBV.[2][3]

| Cell Line | Virus Strain/Isolate | Parameter | Value | Reference |

| HepG2 2.2.15 cells | Wild-type HBV | EC50 | 1.1 µM | [2][3] |

| Hepatic cells | HBV Polymerase | Ki | 0.18 µM | [2][3] |

| HepAD38 cells | Wild-type HBV | EC50 | Not specified, but potent | [10] |

| HepG2 cells transfected with pHBV1.3 plasmids | Wild-type HBV | - | Dose and time-dependent inhibition | [11] |

Anti-HSV Activity

Topical administration of tenofovir has shown efficacy against Herpes Simplex Virus-2 (HSV-2).[12][13][14] The concentrations required for anti-HSV activity are generally higher than those for HIV.[13]

| Cell Line/Tissue | Virus Strain/Isolate | Parameter | Value | Reference |

| Human Embryonic Fibroblasts, Keratinocytes | HSV-1F | EC50 | 7 µg/ml | [12] |

| Human Embryonic Fibroblasts, Keratinocytes | HSV-2G | EC50 | 14 µg/ml | [12] |

| Human Embryonic Fibroblasts, Keratinocytes | HSV-2MS | EC50 | 19 µg/ml | [12] |

| Organotypic epithelial 3D-rafts | HSV-1 | Log Reduction (200 µg/ml) | 2.6 | [12] |

| Organotypic epithelial 3D-rafts | HSV-2 | Log Reduction (200 µg/ml) | 5.4 | [12] |

Experimental Protocols

Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of compounds like tenofovir.

General Antiviral Assay Workflow

Figure 2: General workflow for an in vitro antiviral assay.

Cell Viability (Cytotoxicity) Assay

A common method to assess the cytotoxicity of an antiviral compound is the MTT assay.[7]

-

Cell Plating: Plate cells (e.g., HepG2, HEC-1-A, Caco-2, PBMCs) in 48-well or 96-well plates at a predetermined density (e.g., 39,000 cells/mL).[7]

-

Cell Growth: Allow cells to adhere and grow for 24-48 hours.[7]

-

Drug Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the treated cells for a period that corresponds to the duration of the antiviral assay (e.g., 24 hours to 5 days).[6][10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Formazan Solubilization: Solubilize the formazan crystals formed by viable cells using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

HIV-1 p24 Antigen Assay in PBMCs

This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

-

PBMC Isolation: Isolate PBMCs from healthy donor blood.

-

Cell Culture and Infection: Culture the PBMCs and infect them with a known amount of an HIV-1 isolate (e.g., HIV-1BaL) in the presence of serial dilutions of tenofovir gel or tenofovir.[6]

-

Incubation: Incubate the cultures for a specified period, collecting supernatant samples at various time points.

-

p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit.

-

Data Analysis: Plot the p24 concentration against the drug concentration to determine the EC50 value.

HBV DNA Quantification in HepG2 2.2.15 Cells

This assay quantifies the amount of extracellular HBV DNA to assess antiviral activity.

-

Cell Culture: Culture HepG2 2.2.15 cells, which are stably transfected with the HBV genome and constitutively secrete viral particles.

-

Drug Treatment: Treat the cells with serial dilutions of tenofovir.

-

Supernatant Collection: Collect the cell culture supernatant at specified time points.

-

DNA Extraction: Extract viral DNA from the supernatant.

-

qPCR: Quantify the HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.

-

Data Analysis: Determine the EC50 by plotting the reduction in HBV DNA levels against the tenofovir concentration.

Conclusion

This compound exhibits potent and selective in vitro antiviral activity against HIV and HBV, and at higher concentrations, against HSV-2. Its mechanism of action, involving the termination of viral DNA synthesis, is well-characterized. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in the field of antiviral drug development, facilitating further investigation and comparative analysis of this critical therapeutic agent.

References

- 1. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 6. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TOPICAL TENOFOVIR, A MICROBICIDE EFFECTIVE AGAINST HIV, INHIBITS HERPES SIMPLEX VIRUS-2 REPLICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. air.unimi.it [air.unimi.it]

- 14. Topical tenofovir, a microbicide effective against HIV, inhibits herpes simplex virus-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Tenofovir to Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding affinity and mechanism of action of tenofovir, a cornerstone nucleotide reverse transcriptase inhibitor (NtRTI) in the management of Human Immunodeficiency Virus (HIV). We will delve into the quantitative metrics of its binding to HIV-1 reverse transcriptase (RT), the detailed experimental protocols for determining these values, and the molecular pathways governing its activation and inhibitory function.

Executive Summary

Tenofovir, delivered as one of its prodrugs, tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), is a potent antiviral agent. Its efficacy is rooted in the high binding affinity of its active metabolite, tenofovir diphosphate (TFV-DP), for the HIV-1 reverse transcriptase enzyme. TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), and as a chain terminator upon incorporation into the nascent viral DNA strand. This guide consolidates the key binding affinity data, outlines the methodologies to measure these interactions, and provides visual representations of the underlying biochemical processes to support further research and development in this domain.

Quantitative Binding Affinity Data

The inhibitory potency of tenofovir's active form, tenofovir diphosphate (TFV-DP), against HIV-1 reverse transcriptase is quantified by several parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the drug's efficacy at a molecular level.

| Parameter | Value (µM) | Target Enzyme Activity | Reference |

| Ki | 0.022 | HIV-1 RT (RNA-dependent) | [1] |

| Ki | 1.55 | HIV-1 RT (DNA-dependent) | [1] |

| Ki | 0.18 | HBV Polymerase | [2][3] |

| IC50 (as Tenofovir) | 9 | Wild-type HIV-1 RT | [4] |

| IC50 (as Tenofovir) | 50 | K65R Mutant HIV-1 RT | [4] |

| EC50 (as Tenofovir) | 1.15 (µg/mL) | HIV-1 (IIIB) in MT-4 cells | [4] |

| EC50 (as Tenofovir) | 2.9 | HIV-1 (IIIB) in MT-2 cells | |

| EC50 (as TAF) | 0.01 | HIV-1 (IIIB) in MT-2 cells | [5] |

Note: Ki values represent the intrinsic binding affinity of the inhibitor to the enzyme. IC50 values from enzymatic assays reflect the concentration of inhibitor required to reduce enzyme activity by 50%. EC50 values from cell-based assays represent the concentration required to inhibit viral replication by 50% and are influenced by cellular uptake and metabolism of the prodrug.

Mechanism of Action and Intracellular Activation

Tenofovir is administered as a prodrug to enhance its oral bioavailability and cell permeability.[6] Once inside the target cell, it undergoes a series of metabolic steps to be converted into its pharmacologically active form, tenofovir diphosphate (TFV-DP).

The two primary prodrugs, TDF and TAF, follow distinct activation pathways. TDF is largely hydrolyzed in the plasma by esterases to tenofovir.[6] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly by cathepsin A in lymphocytes or carboxylesterase 1 in hepatocytes to release tenofovir.[7] Following this initial conversion, intracellular kinases phosphorylate tenofovir twice to yield the active TFV-DP.[8]

This active metabolite, TFV-DP, is a structural analog of dATP and competes with it for the binding site of HIV-1 reverse transcriptase.[9] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination and halting viral replication.[9]

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds like tenofovir against HIV-1 RT is fundamental in drug discovery. A common method is the in vitro reverse transcriptase inhibition assay. Below is a synthesized protocol based on commercially available non-radioactive, colorimetric assay kits.

Principle

This assay measures the activity of HIV-1 RT by quantifying the amount of DNA synthesized in vitro. The enzyme polymerizes a new DNA strand using a template/primer hybrid (e.g., poly(A) x oligo(dT)15). Instead of radiolabeled nucleotides, the reaction mixture contains digoxigenin (DIG) and biotin-labeled dUTP, alongside unlabeled dATP, dGTP, and dCTP. The newly synthesized, double-labeled DNA is captured on a streptavidin-coated microplate via the biotin tag. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to peroxidase (POD). The addition of a peroxidase substrate (e.g., ABTS) results in a colored product, the absorbance of which is proportional to the RT activity. The IC50 value is determined by measuring the reduction in signal in the presence of varying concentrations of the inhibitor.[4]

Materials

-

Recombinant HIV-1 Reverse Transcriptase

-

Streptavidin-coated 96-well microplate

-

Lysis Buffer

-

Reaction Buffer (containing template/primer, dNTPs, DIG-dUTP, and Biotin-dUTP)

-

Tenofovir Diphosphate (inhibitor)

-

Anti-DIG-Peroxidase (POD) conjugate

-

Washing Buffer

-

Peroxidase Substrate (e.g., ABTS)

-

Stop Solution (e.g., 1% SDS)

-

Microplate reader

Assay Workflow

Detailed Method

-

Reagent Preparation: Prepare serial dilutions of tenofovir diphosphate in an appropriate buffer. Prepare the reaction mixture according to the manufacturer's instructions, containing the template/primer, dNTPs, and labeled nucleotides. Dilute the HIV-1 RT to the working concentration in lysis buffer.

-

Enzyme/Inhibitor Incubation: To the wells of a reaction tube or plate, add the serially diluted inhibitor. Add the diluted HIV-1 RT to each well. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reverse Transcription Reaction: Initiate the reaction by adding the reaction mixture to each well.

-

Incubation: Incubate the plate at 37°C for 1 to 2 hours to allow for DNA synthesis.

-

Capture of Synthesized DNA: Stop the reaction and transfer the reaction products to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.

-

Washing: Wash the plate multiple times with washing buffer to remove unincorporated reagents.

-

Detection: Add the anti-DIG-POD conjugate to each well and incubate for 1 hour at 37°C.

-

Second Washing: Wash the plate again to remove the unbound conjugate.

-

Substrate Reaction: Add the peroxidase substrate (ABTS) to each well and incubate at room temperature until sufficient color development is observed (typically 10-30 minutes).

-

Measurement: Stop the reaction by adding a stop solution if necessary. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of RT inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The potent anti-HIV activity of tenofovir is a direct consequence of the high binding affinity of its active diphosphate metabolite for the viral reverse transcriptase. This guide has provided a consolidated overview of the key quantitative metrics that define this interaction, a detailed protocol for their determination, and a clear visualization of the molecular pathways involved. This information serves as a critical resource for researchers engaged in the study of antiretroviral drugs, the development of novel reverse transcriptase inhibitors, and the ongoing efforts to combat HIV.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. 逆转录酶检测,比色法 suitable for enzyme immunoassay, kit of 1 (14 components), sufficient for ≤200 tests | Sigma-Aldrich [sigmaaldrich.com]

- 5. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical and genetic determinants of intracellular tenofovir diphosphate concentrations in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Tenofovir and Its Prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) fundamental to the treatment of HIV and chronic hepatitis B (HBV) infections.[1] Due to its poor oral bioavailability, its clinical utility is dependent on prodrug formulations.[2][3] The first-generation prodrug, tenofovir disoproxil fumarate (TDF), while effective, results in high plasma concentrations of tenofovir, which are associated with renal and bone toxicity.[4][5] To mitigate these off-target effects, a second-generation prodrug, tenofovir alafenamide (TAF), was developed. TAF exhibits greater plasma stability and is more efficiently delivered to target lymphoid cells and hepatocytes, where it is converted to the active metabolite, tenofovir diphosphate (TFV-DP).[4][6] This results in a 90% reduction in plasma tenofovir levels and significantly higher intracellular concentrations of TFV-DP compared to TDF.[6][7] The improved pharmacokinetic profile of TAF translates to a superior safety profile regarding renal function and bone mineral density, with comparable antiviral efficacy to TDF.[4][8] This technical guide provides an in-depth comparison of the pharmacological profiles of tenofovir, TDF, and TAF, detailing their mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical implications.

Introduction

Tenofovir (TFV) is an acyclic phosphonate nucleotide analog of adenosine monophosphate.[9] Its active metabolite, tenofovir diphosphate (TFV-DP), is a potent inhibitor of viral reverse transcriptase, acting as a chain terminator in viral DNA synthesis.[1][10] The inherent phosphonate group limits its oral bioavailability, necessitating the development of prodrugs.[2][3]

-

Tenofovir Disoproxil Fumarate (TDF): An ester-based prodrug approved in 2001, TDF is rapidly hydrolyzed in the plasma to release tenofovir systemically.[11][12] While a cornerstone of antiretroviral therapy for years, its use is associated with long-term renal and bone toxicities due to high circulating tenofovir levels.[4][13]

-

Tenofovir Alafenamide (TAF): A phosphonoamidate prodrug, TAF was designed to improve upon TDF.[12] Its chemical structure provides greater stability in plasma, allowing it to be transported more efficiently into target cells before being metabolized.[11][14] This targeted delivery mechanism allows for a much lower dose, reduces systemic tenofovir exposure, and thereby minimizes associated toxicities.[6]

Mechanism of Action and Intracellular Activation

Both TDF and TAF are inactive until converted intracellularly to the pharmacologically active tenofovir diphosphate (TFV-DP).[1] TFV-DP mimics deoxyadenosine 5'-triphosphate (dATP) and competes for incorporation into viral DNA by reverse transcriptase (for HIV) or HBV polymerase.[1][9] Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, causing premature termination of the DNA chain and halting viral replication.[1][15]

The activation pathways for TDF and TAF differ significantly, which is the primary driver of their distinct pharmacological profiles.

-

TDF Activation: After oral administration, TDF is absorbed and rapidly hydrolyzed in the plasma by esterases to form tenofovir.[11] Tenofovir is then taken up by target cells and undergoes two sequential phosphorylation steps, catalyzed by adenylate kinase and nucleoside diphosphate kinase, to form TFV-DP.[9]

-

TAF Activation: TAF is more stable in plasma and largely enters target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes, intact.[11][14] Intracellularly, it is primarily hydrolyzed by the lysosomal enzyme Cathepsin A (CatA) to generate tenofovir.[10][12] In the liver, carboxylesterase 1 (CES1) also contributes to this conversion.[10][16] The resulting intracellular tenofovir is then phosphorylated twice to form the active TFV-DP.[10]

The intracellular conversion of TAF is significantly more efficient than that of TDF, leading to higher concentrations of the active metabolite in target cells.[6]

Comparative Pharmacokinetics (PK)

The structural differences between TDF and TAF lead to distinct pharmacokinetic profiles, which are summarized below.

| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference(s) |

| Standard Dose | 300 mg once daily | 10 mg or 25 mg once daily | [6][17] |

| Plasma Half-life (Prodrug) | Rapidly cleared | ~0.5 hours | [11] |

| Primary Site of Conversion | Plasma | Intracellular (Lymphocytes, Hepatocytes) | [4][11] |

| Plasma Tenofovir (TFV) Cmax | ~207 ng/mL | ~13 ng/mL (for 40mg dose) | [12] |

| Plasma Tenofovir (TFV) AUC | High (~1810-1900 ng·h/mL) | Very Low (~16-383 ng·h/mL) | [12][18] |

| Intracellular TFV-DP (PBMCs) | ~347 fmol/10⁶ cells | ~835 fmol/10⁶ cells | [7][18] |

| PBMC/Plasma Ratio (TFV) | ~5 | ~150 | [18] |

| Elimination | Primarily renal excretion of tenofovir | Primarily intracellular metabolism; renal excretion of tenofovir | [9][19] |

Key PK Differences:

-

Systemic Exposure: TAF administration results in approximately 90% lower systemic plasma concentrations of tenofovir compared to TDF.[7][18] This is the primary reason for TAF's improved renal and bone safety profile.[18]

-

Intracellular Concentration: Conversely, TAF delivers tenofovir into PBMCs much more efficiently, resulting in intracellular TFV-DP concentrations that are 2.4 to 7-fold higher than those achieved with TDF.[7][20][21]

Comparative Pharmacodynamics (PD) and Efficacy

The ultimate measure of antiviral effect is driven by the intracellular concentration of TFV-DP.

| Parameter | Tenofovir (TFV) | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference(s) |

| In Vitro EC₅₀ vs HIV-1 (PBMCs) | ~5.0 µM | ~0.05 µM | ~0.005 µM | [18][22] |

| In Vitro Ki vs HBV Polymerase (TFV-DP) | 0.18 µM | N/A | N/A | [23] |

| Clinical Efficacy (HIV) | N/A | High rates of virologic suppression | Non-inferior to TDF | [4][6][24] |

| Clinical Efficacy (HBV) | N/A | High rates of virologic suppression | Non-inferior to TDF | [8][25][26] |

While in vitro assays based on prodrug concentration show TAF to be orders of magnitude more potent than TDF, this is a reflection of its efficient intracellular delivery.[18][22] When efficacy is correlated with the intracellular TFV-DP concentration, both prodrugs show comparable effects.[27] Numerous phase 3 clinical trials have demonstrated that TAF-based regimens are non-inferior to TDF-based regimens in achieving and maintaining virologic suppression for both HIV and HBV.[6][8]

Safety and Tolerability Profile

The primary clinical advantage of TAF over TDF is its improved safety profile, particularly concerning renal and bone health.

| Safety Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Key Findings | Reference(s) |

| Renal Function | Associated with greater declines in eGFR and higher rates of proteinuria. Risk of proximal tubulopathy. | Significantly smaller changes in eGFR and less proteinuria. | TAF demonstrates a superior renal safety profile due to lower plasma tenofovir exposure. | [4][28] |

| Bone Mineral Density (BMD) | Causes larger decreases in hip and spine BMD. | Significantly smaller decreases in hip and spine BMD. | TAF has a less detrimental impact on bone health. | [4][6][13][28] |

| Serum Lipids | Neutral or minimal effect on lipids. | Associated with greater increases in total cholesterol and LDL-cholesterol. | The clinical significance of lipid changes with TAF requires long-term monitoring. | [13][28] |

The reduced off-target exposure of tenofovir to the kidneys and bones is the mechanistic basis for TAF's improved safety.[6][28] Tenofovir is actively taken up into proximal tubule cells by organic anion transporters (OAT1, OAT3), and high plasma concentrations, as seen with TDF, can lead to accumulation and cellular damage.[4][9]

Experimental Protocols

Clinical Pharmacokinetic (PK) Study

-

Objective: To compare the plasma pharmacokinetics of tenofovir and intracellular pharmacokinetics of tenofovir-diphosphate following administration of TDF versus TAF.

-

Design: A randomized, open-label, two-period, crossover study in healthy or virologically suppressed HIV-infected volunteers.

-

Methodology:

-

Dosing: Participants receive a single dose or multiple doses of a TDF-containing regimen (e.g., 300 mg) followed by a washout period, and then a TAF-containing regimen (e.g., 25 mg).

-

Sample Collection: Serial blood samples are collected at pre-dose and various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Processing: A portion of the blood is centrifuged to separate plasma for tenofovir analysis.

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the remaining blood using density gradient centrifugation (e.g., with Ficoll-Paque). Cells are counted and lysed.

-

Bioanalysis: Concentrations of tenofovir in plasma and TFV-DP in PBMC lysates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

PK Analysis: Standard pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software (e.g., WinNonlin).[12]

-

In Vitro Antiviral Activity Assay

-

Objective: To determine the 50% effective concentration (EC₅₀) of TDF and TAF against HIV-1 replication.

-

Design: An in vitro cell-based assay using primary human cells.

-

Methodology:

-

Cell Culture: Phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors are cultured.

-

Drug Preparation: Serial dilutions of TDF and TAF are prepared in culture medium.

-

Infection: PBMCs are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a known multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted compounds are added to the cell cultures. Control wells receive no drug.

-

Incubation: Cultures are incubated for a set period (e.g., 7 days) to allow for multiple rounds of viral replication.

-

Quantification: At the end of the incubation, cell-free supernatant is collected. The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The p24 concentrations are plotted against the drug concentrations. The EC₅₀ value, the drug concentration that inhibits viral replication by 50%, is calculated using a nonlinear regression model (e.g., a four-parameter dose-response curve).

-

Conclusion

Tenofovir alafenamide (TAF) represents a significant pharmacological advancement over tenofovir disoproxil fumarate (TDF). By optimizing the delivery of tenofovir to its target cells, TAF achieves higher intracellular concentrations of the active metabolite TFV-DP with substantially lower systemic tenofovir exposure. This unique pharmacokinetic profile allows TAF to maintain non-inferior antiviral efficacy to TDF at a much lower dose while offering a markedly improved safety profile with respect to renal and bone health. These characteristics position TAF as a preferred tenofovir prodrug for the long-term management of HIV and HBV infections, particularly in patients with or at risk for renal or bone-related comorbidities.

References

- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 2. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]

- 3. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. O31 Comparative efficacy and safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate in chronic hepatitis B: meta-analysis of randomized controlled trials | Gut [gut.bmj.com]

- 9. ClinPGx [clinpgx.org]

- 10. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Tenofovir Alafenamide vs. Tenofovir Disoproxil… | Clinician.com [clinician.com]

- 14. Tenofovir Alafenamide Plasma Concentrations Are Reduced in Pregnant Women Living With Human Immunodeficiency Virus (HIV): Data From the PANNA Network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

- 17. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. One dose of TAF every three days gets more drug into cells than a daily dose of TDF | aidsmap [aidsmap.com]

- 21. The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen [clinicaltrials.stanford.edu]

- 26. Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Negative for Hepatitis B e Antigen [stanfordhealthcare.org]

- 27. Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. natap.org [natap.org]

An In-depth Guide to the Crystal Structure and Polymorphism of Tenofovir Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic landscape of tenofovir and its hydrated forms. Tenofovir, a cornerstone of antiretroviral therapy, exhibits a complex solid-state chemistry that is crucial for drug development, formulation, and stability. This document summarizes key crystallographic data, details experimental protocols for characterization, and visually represents the relationships between different crystalline forms.

Introduction to Tenofovir Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For tenofovir, understanding its polymorphic behavior, particularly in the presence of water to form hydrates, is essential for ensuring consistent product quality and therapeutic efficacy.

Recent research has unveiled a rich and complex crystallographic landscape for tenofovir, revealing the existence of numerous hydrated forms and a single anhydrous polymorph. The interconversion between these forms is often triggered by changes in temperature and humidity, highlighting the importance of controlled manufacturing and storage conditions.

Crystalline Forms of Tenofovir and its Hydrates

An extensive study by Domagała et al. (2024) has systematically characterized eight crystalline forms of tenofovir, including seven hydrates and one anhydrous form.[1][2][3] These forms display a range of hydration states and crystal packing arrangements. The crystallographic data for these forms are summarized in the tables below.

Tenofovir Hydrates

Tenofovir readily forms a series of hydrates with varying water content, from a hemihydrate to a 5.5-hydrate. These hydrates can be broadly categorized into two structural types: layered or planar hydrates (Forms I-V) and compact (dense) hydrates (Forms VI and VII).[1] The layered hydrates are characterized by water molecules situated between layers of tenofovir molecules, while the compact hydrates exhibit a more integrated three-dimensional hydrogen-bonding network.

Table 1: Crystallographic Data for Tenofovir Hydrates

| Form Name | CCDC # | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| TEN·5.5H₂O (I) | 2334935 | C₉H₁₄N₅O₄P·5.5H₂O | Orthorhombic | P2₁2₁2₁ | 6.654(1) | 23.985(5) | 24.134(5) | 90 | 90 | 90 | 3851.3(1) | 8 |

| TEN·4.5H₂O (II) | 2334936 | C₉H₁₄N₅O₄P·4.5H₂O | Monoclinic | P2₁ | 6.649(1) | 23.984(5) | 24.129(5) | 90 | 90.02(3) | 90 | 3848.3(1) | 8 |

| TEN·3.8H₂O (III) | 2334937 | C₉H₁₄N₅O₄P·3.8H₂O | Orthorhombic | P2₁2₁2₁ | 6.641(1) | 23.981(5) | 24.122(5) | 90 | 90 | 90 | 3838.4(1) | 8 |

| TEN·3.5H₂O (IV) | 2334938 | C₉H₁₄N₅O₄P·3.5H₂O | Monoclinic | P2₁ | 6.638(1) | 23.979(5) | 24.118(5) | 90 | 90.03(3) | 90 | 3834.1(1) | 8 |

| TEN·3H₂O (V) | 2334939 | C₉H₁₄N₅O₄P·3H₂O | Orthorhombic | P2₁2₁2₁ | 6.632(1) | 23.975(5) | 24.110(5) | 90 | 90 | 90 | 3824.9(1) | 8 |

| α-TEN·H₂O (VI) | 2334940 | C₉H₁₄N₅O₄P·H₂O | Orthorhombic | P2₁2₁2₁ | 6.618(1) | 23.968(5) | 24.101(5) | 90 | 90 | 90 | 3811.9(1) | 8 |

| β-TEN·H₂O (VII) | 2334941 | C₉H₁₄N₅O₄P·H₂O | Monoclinic | P2₁/c | 10.512(2) | 7.789(2) | 15.998(3) | 90 | 92.53(3) | 90 | 1308.2(5) | 4 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) based on the work of Domagała et al. (2024).

Anhydrous Tenofovir

A single anhydrous form of tenofovir (Form VIII) has been identified, which is obtained through the dehydration of the β-monohydrate (Form VII).[1][2] The crystal structure of this anhydrous form was determined using 3D electron diffraction due to the fine powder nature of the material obtained after dehydration.

Table 2: Crystallographic Data for Anhydrous Tenofovir

| Form Name | CCDC # | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| TEN (VIII) | 2334942 | C₉H₁₄N₅O₄P | Monoclinic | P2₁/c | 10.498(2) | 7.778(2) | 15.979(3) | 90 | 92.51(3) | 90 | 1303.1(5) | 4 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) based on the work of Domagała et al. (2024).

Polymorphism of Tenofovir Disoproxil Fumarate (TDF)

Tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, also exhibits polymorphism. The most well-known forms are designated as Form I, Form A, and Form B. It is important to note that Form A is not a true polymorph as it has a different stoichiometric ratio of tenofovir disoproxil to fumaric acid (2:1) compared to Forms I and B (1:1).[4][5] Forms I and B are considered desolvated solvates.[4][5]

Table 3: Crystallographic Data for Tenofovir Disoproxil Fumarate (TDF) Polymorphs

| Form Name | TD/FA Ratio | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| Form A | 2:1 Co-crystal | Orthorhombic | P2₁2₁2₁ | 9.963(2) | 18.410(5) | 18.160(5) | 90 | 90 | 90 | 3330.3(1) |

| Form B | 1:1 Solvate | Monoclinic | P2₁ | 9.744(3) | 18.033(5) | 17.408(6) | 90 | 98.78(1) | 90 | 3022.0(2) |

| Form I | 1:1 Salt | Orthorhombic | P2₁2₁2₁ | 9.878(2) | 18.210(5) | 18.060(5) | 90 | 90 | 90 | 3247.9(2) |

Data from An et al. (2017).[1]

Experimental Protocols

The characterization of tenofovir hydrates and polymorphs relies on a suite of analytical techniques. Detailed experimental protocols are essential for reproducible results and accurate phase identification.

Crystallization of Tenofovir Hydrates

Crystals of tenofovir hydrates (Forms I-VII) were grown from aqueous solutions.[1] The formation of specific hydrates is sensitive to crystallization temperature and time. Generally, crystallization from an aqueous solution yields a mixture of the layered forms (I-V).

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the crystal structure of a new solid form.

-

Instrumentation: A SuperNova, Dual, Cu at zero, AtlasS2 diffractometer is typically used.

-

Radiation: Cu Kα radiation (λ = 1.54184 Å).

-

Data Collection: Data is collected at a controlled temperature, often 100(2) K, using a series of ω-scans.

-

Structure Solution and Refinement: The structures are solved by direct methods and refined by full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)

PXRD is a powerful tool for routine phase identification and for analyzing polycrystalline samples.

-

Instrumentation: A PANalytical Empyrean diffractometer is a common choice.

-

Radiation: Cu Kα radiation.

-

Scan Range: Typically from 2 to 40° 2θ.

-

Sample Preparation: The sample is gently ground and placed in a sample holder.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on phase transitions and thermal stability.

-

DSC:

-

Instrumentation: A Mettler Toledo DSC 1 STARe System is frequently used.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Atmosphere: Performed under a nitrogen atmosphere.

-

Pans: Samples are sealed in aluminum pans.

-

-

TGA:

-

Instrumentation: A Mettler Toledo TGA/DSC 1 STARe System is often employed.

-

Heating Rate: A standard heating rate is 10 °C/min.

-

Atmosphere: Conducted under a nitrogen atmosphere.

-

3D Electron Diffraction (3D ED)

For samples that do not form single crystals suitable for SCXRD, such as the anhydrous form of tenofovir, 3D ED is a valuable alternative.

-

Instrumentation: A dedicated electron diffractometer is used.

-

Sample Preparation: A fine powder of the sample is deposited on a TEM grid.

-

Data Collection: A series of electron diffraction patterns are collected as the sample is tilted.

Interconversion and Dehydration Pathways

The various hydrated forms of tenofovir are interconnected through dehydration and rehydration pathways. These transformations are often temperature and humidity-dependent. The general dehydration sequence involves the transformation from higher hydrates to lower hydrates and ultimately to the anhydrous form.

Caption: Dehydration pathway of tenofovir hydrates.

The dehydration of the higher, layered hydrates (Forms I-V) initially leads to the formation of the orthorhombic α-monohydrate (Form VI).[1] This is followed by an irreversible phase transition to the more stable monoclinic β-monohydrate (Form VII).[1][3] Finally, dehydration of the β-monohydrate yields the anhydrous form (Form VIII).[1][2] This pathway highlights a significant reconstruction of the crystal architecture from a loose, planar structure to a more compact, dense arrangement.[1][3]

Experimental Workflow for Polymorph Characterization

A systematic workflow is crucial for the comprehensive characterization of the polymorphic landscape of a pharmaceutical compound like tenofovir.

Caption: Workflow for polymorph characterization.

The process begins with crystallization experiments under various conditions to generate different solid forms. These are then subjected to initial screening using techniques like PXRD and thermal analysis. If a new crystalline form is identified, its structure is definitively determined by SCXRD. Further characterization involves spectroscopic analysis and stability studies to understand its properties and behavior under different conditions.

Conclusion

The solid-state chemistry of tenofovir is multifaceted, with a variety of hydrated and anhydrous crystalline forms. A thorough understanding of these forms, their crystal structures, and their interconversion pathways is paramount for the development of stable and effective tenofovir-based drug products. The application of a comprehensive suite of analytical techniques, guided by a systematic workflow, enables the full characterization of the polymorphic landscape of this vital antiretroviral agent. This knowledge is indispensable for formulation design, process control, and ensuring the long-term quality and performance of tenofovir medications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Preparation and Characterization of 3D-Printed Dose-Flexible Printlets of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction | Semantic Scholar [semanticscholar.org]

The Evolving Landscape of Tenofovir: A Technical Guide to Early-Phase Research of Hydrate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Tenofovir, a cornerstone of antiretroviral therapy, has undergone significant evolution since its inception. Its initial formulation, tenofovir disoproxil fumarate (TDF), demonstrated potent antiviral efficacy but was associated with renal and bone toxicity due to high circulating plasma levels of the parent drug. This spurred the development of tenofovir alafenamide (TAF), a novel prodrug with an improved safety profile. This technical guide delves into the core aspects of early-phase research on these pivotal tenofovir hydrate derivatives, providing a comprehensive overview of their synthesis, mechanism of action, and preclinical evaluation.

Comparative Antiviral Activity and Pharmacokinetics

Early-phase research has been instrumental in characterizing the distinct profiles of TDF and TAF. The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a clear comparison of their antiviral potency and pharmacokinetic properties.

Table 1: In Vitro Anti-HIV Activity of Tenofovir Derivatives

| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| Tenofovir Alafenamide (TAF) | MT-4 | 5 | 4.7 | 940 | [1] |

| Tenofovir Alafenamide (TAF) | MT-2 | 5 | 42 | 8400 | [1] |

| Tenofovir Alafenamide (TAF) | PBMCs | 7 | >10 | >1428 | [1] |

| Tenofovir (TFV) | MT-4 | 1400 | >1000 | >714 | [1] |

| Tenofovir (TFV) | MT-2 | 4200 | >1000 | >238 | [1] |

| Tenofovir (TFV) | PBMCs | 2300 | >1000 | >435 | [1] |

Table 2: Pharmacokinetic Parameters of Tenofovir Prodrugs in Beagle Dogs (Oral Administration)

| Prodrug | Dose | Prodrug t1/2 (h) | Prodrug AUC0-t (µM·h) | Prodrug Bioavailability (%) | Tenofovir Bioavailability (%) | Reference |

| TMF | 16.3 µmol/kg | 0.97 ± 0.15 | 3.68 ± 2.20 | 53.49 ± 11.34 | 13.03 ± 5.46 | [2] |

| TAF | 16.3 µmol/kg | 0.51 ± 0.31 | 2.35 ± 1.20 | 32.96 ± 6.46 | 11.51 ± 1.10 | [2] |

| TDF | 16.3 µmol/kg | - | - | - | 21.02 ± 3.29 | [2] |

TMF (Tenofovir amibufenamide fumarate) is another investigational prodrug included for comparison.

Table 3: Human Pharmacokinetics and Intracellular Tenofovir-DP Levels (14-Day Monotherapy)

| Treatment | Dose | Plasma Tenofovir Cmax (ng/mL) | Plasma Tenofovir AUC0-t (ng·h/mL) | PBMC Tenofovir-DP (µM) | HIV-1 RNA Change (log10 copies/mL) | Reference |

| Tenofovir Alafenamide (TAF) | 40 mg | 13 | 383 | 8.2 | -1.57 | [3] |

| Tenofovir Alafenamide (TAF) | 120 mg | - | - | 16.9 | -1.71 | [3] |

| Tenofovir Disoproxil Fumarate (TDF) | 300 mg | 207 | 1810 | 0.9 | -0.94 | [3] |

Core Experimental Protocols

The following sections provide detailed methodologies for key experiments typically conducted in the early-phase research of tenofovir derivatives.

Synthesis of Tenofovir Alafenamide (TAF)

This protocol describes a common synthetic route for TAF, starting from (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA).

Step 1: Esterification of PMPA with Phenol

-

Dissolve PMPA and phenol in 1-methyl-2-pyrrolidinone (NMP).

-

Add dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Heat the reaction mixture to 100°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the mixture and filter to remove the dicyclohexylurea byproduct.

-

Purify the resulting intermediate, phenyl-(R)-9-[2-(phosphonomethoxy)propyl]adenine, by crystallization or column chromatography.[4]

Step 2: Chlorination

-

Suspend the intermediate from Step 1 in an appropriate solvent (e.g., toluene).

-

Add thionyl chloride to the suspension.

-

Heat the mixture to reflux until the reaction is complete, as monitored by TLC or HPLC.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the phosphonochloridate intermediate.[4]

Step 3: Coupling with L-Alanine Isopropyl Ester

-

Dissolve the phosphonochloridate intermediate in a suitable solvent (e.g., dichloromethane).

-

Add L-Alanine isopropyl ester hydrochloride and a base (e.g., triethylamine) to the solution.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting product is a diastereomeric mixture of TAF.[4]

Step 4: Diastereomeric Resolution

-

Separate the diastereomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent (e.g., D-(-)-Tartaric acid).

-

Isolate the desired (S, R) diastereomer of TAF.[4]

Step 5: Fumarate Salt Formation

-

Dissolve the purified TAF in a suitable solvent (e.g., acetonitrile).

-

Add a solution of fumaric acid in the same solvent.

-

Stir the mixture to allow for the formation of the hemifumarate salt.

-

Isolate the TAF hemifumarate by filtration and dry under vacuum.

In Vitro Anti-HIV Activity Assay

This protocol outlines a standard method for evaluating the antiviral efficacy of tenofovir derivatives against HIV-1.

-

Cell Culture: Culture TZM-bl or MT-2 cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium.

-

Infection: Seed the cells in 96-well plates. On the following day, infect the cells with a known amount of HIV-1 in the presence of varying concentrations of the test compounds.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Efficacy Assessment:

-

For TZM-bl cells, which express luciferase upon HIV-1 entry, measure the relative luminescence units (RLU) using a luminometer.

-